

synthesis of 2,4,4-Trimethylpentan-1-ol via hydroformylation

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Compound of Interest

Compound Name: 2,4,4-Trimethylpentan-1-ol

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Application Note & Protocol

Topic: Synthesis of **2,4,4-Trimethylpentan-1-ol** via Hydroformylation of 2,4,4-Trimethyl-1-pentene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of **2,4,4-Trimethylpentan-1-ol**, a C9 oxo alcohol. The synthesis is achieved through a two-step process commencing with the hydroformylation of 2,4,4-trimethyl-1-pentene (an isomer of diisobutylene), followed by the hydrogenation of the resulting aldehyde. We detail a laboratory-scale protocol utilizing a rhodium-based catalyst system for the hydroformylation step, which is favored for its high selectivity and milder reaction conditions compared to traditional cobalt-based methods.^[1] This note elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and offers insights into process optimization and safety considerations.

Introduction & Scientific Background

2,4,4-Trimethylpentan-1-ol is part of the isononyl alcohol (INA) family, which are crucial intermediates in the chemical industry.^[2] These C9 alcohols are precursors for the production of high-performance plasticizers, such as diisononyl phthalate (DINP), surfactants, and

lubricants.[2][3][4] The primary industrial route to these alcohols is the "oxo process" or hydroformylation.[5][6]

Hydroformylation is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[7][8] This reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium.[9] The overall transformation is highly atom-economical and converts simple alkenes into more functionalized aldehydes. These aldehydes are then typically hydrogenated to the corresponding alcohols.[10]

Reaction Scheme:

The synthesis proceeds in two main stages:

- Hydroformylation: 2,4,4-trimethyl-1-pentene reacts with synthesis gas (a mixture of CO and H₂) in the presence of a rhodium catalyst to form 2,4,4-trimethylpentanal.
- Hydrogenation: The resulting aldehyde is reduced to the primary alcohol, **2,4,4-trimethylpentan-1-ol**.

For the substrate, 2,4,4-trimethyl-1-pentene, the significant steric hindrance around the double bond strongly directs the formyl group addition to the terminal carbon, yielding the desired linear aldehyde with high regioselectivity. This is a key advantage for producing the primary alcohol.

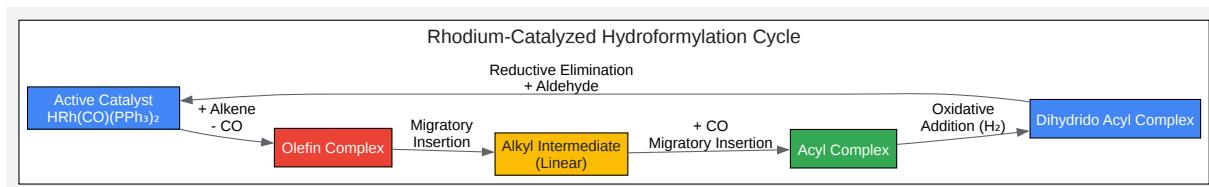
Catalytic Mechanism: Rhodium-Catalyzed Hydroformylation

The catalytic cycle for rhodium-catalyzed hydroformylation, particularly with phosphine ligands, is well-established.[11][12] The process begins with a coordinatively unsaturated rhodium hydride species which enters the catalytic cycle.

The key steps are:

- Olefin Coordination: The alkene (2,4,4-trimethyl-1-pentene) coordinates to the rhodium center.

- Migratory Insertion: The hydride migrates to the alkene, forming a rhodium-alkyl intermediate. This step determines the regioselectivity.
- CO Coordination & Insertion: A molecule of carbon monoxide coordinates to the metal and subsequently inserts into the rhodium-carbon bond, forming an acyl complex.
- Oxidative Addition & Reductive Elimination: Hydrogen gas adds to the rhodium center. The final aldehyde product is then formed via reductive elimination, regenerating the active catalyst.[12]



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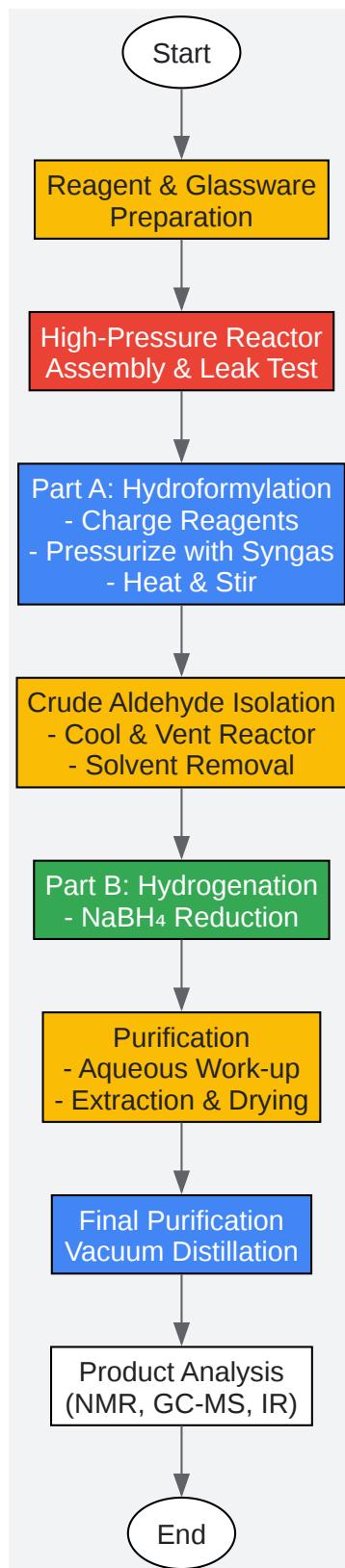
Caption: Rhodium-catalyzed hydroformylation cycle.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and accessibility. It is divided into the hydroformylation reaction and the subsequent hydrogenation/purification.

Overall Experimental Workflow

The entire process from setup to final product analysis follows a clear sequence.

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Caption: Overall workflow for the synthesis of **2,4,4-trimethylpentan-1-ol**.

Part A: Hydroformylation of 2,4,4-Trimethyl-1-pentene

Materials & Reagents:

- 2,4,4-Trimethyl-1-pentene (Diisobutylene), >98% purity
- Dicarbonylacetetylacetonatorhodium(I) [Rh(acac)(CO)₂] (Catalyst precursor)
- Triphenylphosphine (PPh₃) (Ligand)
- Toluene, anhydrous (Solvent)
- Synthesis Gas (Syngas, 1:1 mixture of CO:H₂)
- High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet, pressure gauge, and temperature control.

Safety Precautions:

- Carbon Monoxide (CO) is highly toxic. All operations involving CO must be performed in a well-ventilated fume hood with a CO detector.
- Hydrogen (H₂) is extremely flammable. Ensure there are no ignition sources.
- High-pressure reactors must be operated by trained personnel and behind a safety shield. Always perform a leak test with an inert gas (N₂) before introducing flammable or toxic gases.

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.2 mmol, 20 equivalents to Rh) to a small Schlenk flask. Add 10 mL of anhydrous toluene to dissolve the solids. The excess phosphine ligand helps stabilize the catalyst and improve selectivity.^[9]
- Reactor Charging: Open the high-pressure autoclave. To the reactor vessel, add a stir bar, 2,4,4-trimethyl-1-pentene (e.g., 10 mmol), and 40 mL of anhydrous toluene.

- Catalyst Transfer: Transfer the prepared catalyst solution from the Schlenk flask to the reactor vessel via a cannula.
- Assembly & Purging: Seal the autoclave securely. Purge the reactor 3-4 times with N₂ to remove all air, then purge 2-3 times with syngas.
- Pressurization & Reaction: Pressurize the reactor with the 1:1 CO:H₂ syngas mixture to the desired pressure (e.g., 20-40 bar). Begin vigorous stirring.[13]
- Heating: Heat the reactor to the target temperature (e.g., 80-100 °C). The reaction is typically monitored by the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding more syngas if necessary.
- Reaction Completion: After the reaction time (e.g., 4-12 hours) or when gas uptake ceases, stop the heating and allow the reactor to cool to room temperature.
- Work-up: Carefully vent the excess syngas in a fume hood. Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude oil is primarily 2,4,4-trimethylpentanal and is used directly in the next step.

Part B: Hydrogenation and Purification

Materials & Reagents:

- Crude 2,4,4-trimethylpentanal (from Part A)
- Sodium borohydride (NaBH₄)
- Methanol or Ethanol
- Diethyl ether or Ethyl acetate (for extraction)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reduction: Dissolve the crude aldehyde in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath (0 °C).
- Slowly add sodium borohydride ($NaBH_4$) (e.g., 1.5 equivalents relative to the starting alkene) in small portions. The addition is exothermic. Maintain the temperature below 10 °C.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or GC).
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling stops and the solution is acidic (pH ~2).
- Solvent Removal: Remove most of the methanol using a rotary evaporator.
- Extraction: Add deionized water and diethyl ether to the residue and transfer to a separatory funnel. Extract the aqueous layer two more times with diethyl ether.
- Washing: Combine the organic layers and wash sequentially with saturated $NaHCO_3$ solution and brine.
- Drying & Filtration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the filtrate under reduced pressure to yield the crude **2,4,4-trimethylpentan-1-ol**.
- Purification: Purify the crude alcohol by vacuum distillation to obtain the final product as a colorless liquid.[\[14\]](#)[\[15\]](#)

Data Summary and Expected Results

The following table summarizes typical parameters and expected outcomes for the rhodium-catalyzed hydroformylation step.

Parameter	Typical Value	Rationale / Expected Outcome
Substrate:Catalyst Ratio	1000:1 to 5000:1	High turnover numbers are expected with rhodium catalysts.
Ligand:Rhodium Ratio	10:1 to 50:1	Excess phosphine ligand enhances catalyst stability and selectivity.[9]
Temperature	80 - 120 °C	Balances reaction rate against potential side reactions or catalyst degradation.[7]
Syngas Pressure (1:1)	20 - 50 bar	Sufficient pressure is needed to ensure high concentrations of CO and H ₂ in the solution phase.[13]
Conversion	>95%	2,4,4-trimethyl-1-pentene should be efficiently converted.
Selectivity	>98% to aldehyde	Rhodium catalysts are highly selective for hydroformylation over alkene hydrogenation.
Regioselectivity	>99% linear aldehyde	Steric hindrance of the substrate strongly favors terminal formylation.
Overall Yield	75 - 90% (after both steps)	Represents a robust and efficient laboratory synthesis.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[16][17]

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